

# Application Notes and Protocols for Tiaprost-Induced Luteolysis in Cattle

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## Compound of Interest

Compound Name: *Tiaprost*

Cat. No.: *B1683147*

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## Introduction

**Tiaprost**, a synthetic analogue of prostaglandin F<sub>2α</sub> (PGF<sub>2α</sub>), is a potent luteolytic agent used in bovine reproductive management.[1] Like endogenous PGF<sub>2α</sub>, **Tiaprost** induces luteolysis, the regression of the corpus luteum (CL), which leads to a rapid decline in progesterone production.[2][3] This action is fundamental for the synchronization of estrus and ovulation, enabling the use of timed artificial insemination (TAI) protocols that are crucial for improving reproductive efficiency in cattle herds.[4][5] The regression of the CL is a two-part process: functional luteolysis, characterized by the cessation of progesterone synthesis, and subsequent structural luteolysis, which involves apoptosis and the physical degradation of the luteal tissue. Understanding the appropriate dosage, timing, and mechanism of action of **Tiaprost** is essential for its effective application in both clinical and research settings.

## Quantitative Data on PGF<sub>2α</sub> Analogue Dosages for Luteolysis in Cattle

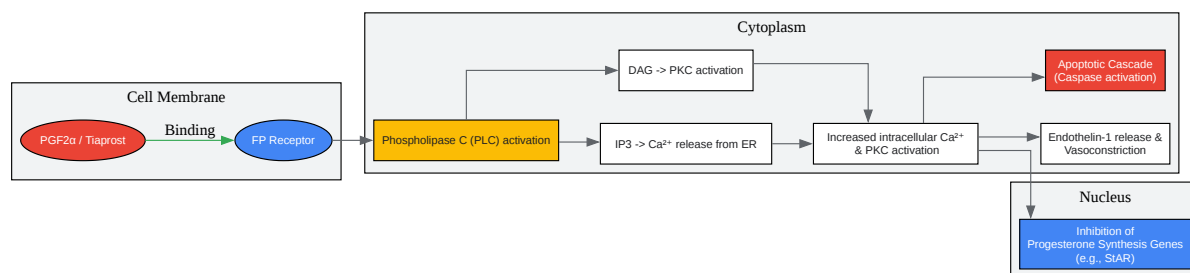
The following table summarizes various dosages and efficacy rates of **Tiaprost** and other common PGF2 $\alpha$  analogues used for inducing luteolysis in cattle.

Prostaglandin Analogue	Dosage	Route of Administration	Efficacy/Outcome	Reference
Tiaprost	0.75 mg	Subcutaneous	Rapid luteolysis in 12 out of 13 cows.	
Tiaprost	0.375 mg	Subcutaneous	Rapid luteolysis in all 6 cows treated.	
Dinoprost (Lutalyse®)	25 mg (5 mL)	Intramuscular	Standard luteolytic dose for estrus synchronization.	
Cloprostenol	500 $\mu$ g	Intramuscular	Standard luteolytic dose for estrus synchronization.	
Fenprostalene	1 mg	Not specified	Established luteolytic dose.	
Dinoprost	12.5 mg, 25.0 mg, 50.0 mg	Not specified	Luteolysis increased with dose (38.9%, 52.3%, 70.4% respectively on Day 7).	

## Signaling Pathway for PGF2 $\alpha$ -Induced Luteolysis

PGF2 $\alpha$  and its analogues, like **Tiaprost**, initiate luteolysis by binding to the prostaglandin F2 receptor (FP) on the surface of luteal cells. This binding triggers a cascade of intracellular

events that inhibit progesterone production and promote apoptosis. The key steps in this signaling pathway are outlined in the diagram below.



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